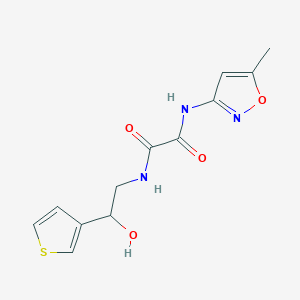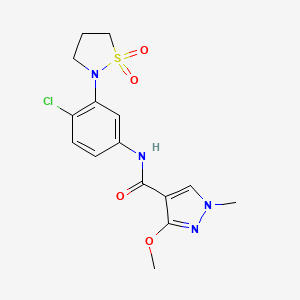![molecular formula C17H26N2O3 B2764785 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide CAS No. 1421469-58-0](/img/structure/B2764785.png)
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide typically involves the condensation of piperidine derivatives with phenoxypropanamide. One common method is the reductive amination of piperidine with phenoxypropanamide under hydrogenation conditions using catalysts such as palladium or platinum . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by functional group transformations and purification steps to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides and thiolates are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
科学的研究の応用
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
類似化合物との比較
Similar Compounds
- N-(1-(2-methoxyethyl)piperidin-4-yl)-N-methylmethanamine
- 2-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide
- {[1-(2-methoxyethyl)piperidin-4-yl]methyl}(tetrahydro-2-furanylmethyl)methanamine dihydrochloride
Uniqueness
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the piperidine ring with the phenoxypropanamide moiety makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBMHACDZOWRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)


![ethyl 4-[2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2764712.png)


![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
![3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2764723.png)
![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)
